molecular formula C17H16ClFN2O4S B2977964 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-6-fluorobenzamide CAS No. 946339-06-6

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-6-fluorobenzamide

Cat. No. B2977964
CAS RN: 946339-06-6
M. Wt: 398.83
InChI Key: PWSJMURFKOLNTR-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C17H16ClFN2O4S and its molecular weight is 398.83. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research on derivatives of 2-chloro-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-6-fluorobenzamide, such as fluorobenzamides containing thiazole and thiazolidine rings, has shown promising antimicrobial properties. Specifically, compounds synthesized through microwave-induced methods demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The inclusion of a fluorine atom in these compounds appears critical for enhancing their antimicrobial effectiveness. This suggests potential applications in developing new antimicrobial agents targeting resistant bacterial strains and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antitumor and Anticancer Activity

The structural analogs and derivatives of this compound also exhibit potential in cancer research. Specifically, amino acid ester derivatives containing 5-fluorouracil have shown inhibitory effects against cancer cell lines, suggesting that modifications of the chemical structure can lead to compounds with potent antitumor activities. These findings open avenues for the development of new chemotherapeutic agents based on this molecular framework (Xiong et al., 2009).

Repellent Activity Against Aedes aegypti

Compounds with structural similarities to this compound have been investigated for their repellent activity against Aedes aegypti, the primary vector of dengue fever, Zika virus, and chikungunya. Substituted aromatic amides, by varying the chain length and substituents on the phenyl ring, were synthesized and demonstrated potent repellent effects. This research highlights the potential of these compounds in public health efforts to control mosquito populations and prevent vector-borne diseases (Garud et al., 2011).

properties

IUPAC Name

2-chloro-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O4S/c1-25-15-7-6-11(21-8-3-9-26(21,23)24)10-14(15)20-17(22)16-12(18)4-2-5-13(16)19/h2,4-7,10H,3,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSJMURFKOLNTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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